molecular formula C8H10N4OS B14322370 1,2,4-triazolo[4,3-a]pyrimidin-5(8H)-one, 7,8-dimethyl-3-(methylthio)- CAS No. 109508-42-1

1,2,4-triazolo[4,3-a]pyrimidin-5(8H)-one, 7,8-dimethyl-3-(methylthio)-

Cat. No.: B14322370
CAS No.: 109508-42-1
M. Wt: 210.26 g/mol
InChI Key: GEVDEBMWTUYELT-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[4,3-a]pyrimidin-5(8H)-one, 7,8-dimethyl-3-(methylthio)- is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and material science. This compound features a triazole ring fused to a pyrimidine ring, which imparts distinct chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-triazolo[4,3-a]pyrimidin-5(8H)-one, 7,8-dimethyl-3-(methylthio)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diethyl aminomethylenemalonates with aminoazoles, followed by cyclization under high temperature or microwave activation . Another approach includes the use of sodium ethylate in ethanol to facilitate the formation of the triazolo-pyrimidinone structure .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo[4,3-a]pyrimidin-5(8H)-one, 7,8-dimethyl-3-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, acyl, or sulfonyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Triazolo[4,3-a]pyrimidin-5(8H)-one, 7,8-dimethyl-3-(methylthio)- stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its methylthio group contributes to its distinct interaction with molecular targets, enhancing its potential as a therapeutic agent .

Properties

CAS No.

109508-42-1

Molecular Formula

C8H10N4OS

Molecular Weight

210.26 g/mol

IUPAC Name

7,8-dimethyl-3-methylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-one

InChI

InChI=1S/C8H10N4OS/c1-5-4-6(13)12-7(11(5)2)9-10-8(12)14-3/h4H,1-3H3

InChI Key

GEVDEBMWTUYELT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(=NN=C2SC)N1C

Origin of Product

United States

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